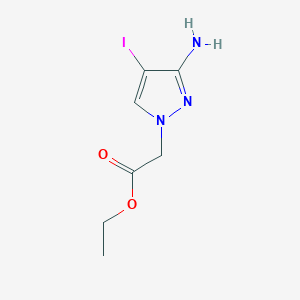

ethyl 2-(3-amino-4-iodo-1H-pyrazol-1-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-amino-4-iodopyrazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10IN3O2/c1-2-13-6(12)4-11-3-5(8)7(9)10-11/h3H,2,4H2,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKKXVPTKNJGDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C(=N1)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701206430 | |

| Record name | 1H-Pyrazole-1-acetic acid, 3-amino-4-iodo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701206430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354704-37-2 | |

| Record name | 1H-Pyrazole-1-acetic acid, 3-amino-4-iodo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354704-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-1-acetic acid, 3-amino-4-iodo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701206430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of Pyrazole Systems

Mechanistic Investigations of Pyrazole (B372694) Ring Formation

The synthesis of the pyrazole ring is a cornerstone of heterocyclic chemistry, typically involving the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. chim.it The formation of substituted pyrazoles, such as the title compound, can be achieved through various synthetic routes, including the reaction of hydrazines with α,β-unsaturated aldehydes or ketones, or 1,3-diketones. pharmaguideline.comresearchgate.net

Kinetics and Thermodynamic Aspects of Reaction Pathways

The formation of the pyrazole ring is subject to both kinetic and thermodynamic control, which can influence the regioselectivity of the final product, especially with unsymmetrical precursors. researchgate.netnih.gov Theoretical studies on the reaction of ethoxymethylenemalononitrile (B14416) with hydrazine hydrate (B1144303) have shown that the reaction mechanism can proceed through different pathways, with the favorability of each path being dependent on the reaction conditions. researchgate.net

In a typical synthesis, such as the Knorr pyrazole synthesis, the reaction between a hydrazine and a 1,3-diketone can be influenced by factors like acidity and the nature of the substituents on both reactants. researchgate.net The rate-determining step can shift depending on these conditions. researchgate.net For instance, the synthesis of 5-aminopyrazoles can be directed by either thermodynamic or kinetic control, leading to different regioisomers. Under thermodynamic conditions (e.g., ethanol (B145695) at 70°C), one isomer is favored, while kinetic conditions (e.g., sodium ethoxide in ethanol at 0°C) can favor another. chim.it This highlights the delicate balance between reaction pathways that must be controlled to achieve the desired product.

| Control Type | Typical Conditions | Outcome | Reference |

| Kinetic Control | Low temperature, strong base (e.g., NaOEt, 0°C) | Favors the kinetically preferred regioisomer | chim.it |

| Thermodynamic Control | Higher temperature, neutral/acidic conditions (e.g., EtOH, 70°C) | Favors the most stable regioisomer | chim.it |

| Kinetic Control | Nonpolar solvents (e.g., hexane) | Can favor specific pathways by avoiding side reactions | nih.gov |

Identification and Role of Intermediates and Transition States

The synthesis of pyrazoles proceeds through several key intermediates. The initial reaction between a hydrazine and a 1,3-dicarbonyl compound typically forms a hydrazone or enehydrazine intermediate. researchgate.netmdpi.com This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. mdpi.com

For example, in the synthesis of pyrazoles from chalcones (α,β-unsaturated ketones), a pyrazoline intermediate is formed first, which then undergoes oxidation to the pyrazole. mdpi.com In other syntheses, such as those involving multicomponent reactions, intermediates can include imines, enols, and Michael adducts. mdpi.comrsc.orgnih.gov The stability of these intermediates and the energy barriers of the transition states connecting them are crucial in determining the reaction's outcome and regioselectivity. nih.gov For instance, the reaction can begin with the nucleophilic attack of the hydrazine on a carbonyl group, followed by condensation and cyclization. rsc.org The specific pathway and the nature of the transition states are influenced by the substituents present on the reacting molecules. nih.gov

Tautomerism and Prototropy in Pyrazole Chemistry

Tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles, influencing their structure, reactivity, and biological activity. nih.govresearchgate.net This phenomenon, involving a 1,2-hydrogen shift between the two adjacent nitrogen atoms, is particularly significant in unsymmetrically substituted pyrazoles like 3(5)-aminopyrazoles. mdpi.com

Computational Studies on Tautomeric Forms and Relative Stability

For 3(5)-aminopyrazoles, two primary annular tautomers can exist: the 3-amino and 5-amino forms. researchgate.net Computational studies, often employing Density Functional Theory (DFT), have been instrumental in determining the relative stabilities of these tautomers. mdpi.comresearchgate.net Calculations predict that for the parent 3(5)-aminopyrazole, the 3-amino tautomer is more stable than the 5-amino tautomer. mdpi.comresearchgate.net The calculated energy difference is approximately 10.7 kJ mol⁻¹ (Gibbs free energy difference of 9.8 kJ mol⁻¹). mdpi.com

The stability is significantly influenced by the nature of other substituents on the pyrazole ring. mdpi.comresearchgate.net Electron-donating groups, such as an amino group, tend to stabilize the tautomer where the substituent is at the 3-position. mdpi.com Conversely, electron-withdrawing groups often favor the tautomer where the substituent is at the 5-position. nih.gov In the case of ethyl 2-(3-amino-4-iodo-1H-pyrazol-1-yl)acetate, the situation is complex due to the presence of the electron-donating amino group at C3, the electron-withdrawing iodo group at C4, and the ester-containing group at N1. While the N1 substituent prevents prototropic tautomerism of the title compound itself, understanding the tautomeric preferences of its N-unsubstituted precursor is crucial for predicting reaction outcomes during its synthesis.

Table: Calculated Relative Stability of 4-Substituted 3(5)-Aminopyrazole Tautomers

| Substituent at C4 | Favored Tautomer (in DMSO) | Rationale | Reference |

|---|---|---|---|

| Cyano (-CN) | 5-Amino | Electron-withdrawing group stabilizes the more polar 5-amino tautomer. | researchgate.net |

| Thiocyanato (-SCN) | 5-Amino | Electron-withdrawing group stabilizes the more polar 5-amino tautomer. | researchgate.net |

Influence of Solvent Environment on Tautomeric Equilibria

The solvent environment plays a critical role in determining the position of the tautomeric equilibrium. researchgate.net Polar solvents can stabilize the more polar tautomer through hydrogen bonding and other intermolecular interactions. nih.gov For 4-substituted 3(5)-aminopyrazoles, a shift from the gas phase to a polar solvent like dimethyl sulfoxide (B87167) (DMSO) has been shown to increase the relative stability of the more polar 5-amino tautomer. researchgate.net

In some instances, the tautomeric interconversion is slow on the NMR timescale, particularly in DMSO, allowing for the direct observation of signals from both the 3-amino and 5-amino tautomers. researchgate.net This provides experimental evidence for the existence of the tautomeric equilibrium in solution. In nonpolar solvents, pyrazoles tend to self-associate, forming dimers or trimers, which can also influence the tautomeric preference. fu-berlin.denih.gov However, in strong acceptor solvents like DMSO, these intermolecular hydrogen bonds are broken, and monomeric species dominate. nih.gov

Electrophilic and Nucleophilic Reactivity of Pyrazole Derivatives

The pyrazole ring is aromatic and possesses a rich and varied reactivity profile. nih.gov It contains both an acidic pyrrole-like nitrogen (in N-unsubstituted pyrazoles) and a basic pyridine-like nitrogen, rendering it amphoteric. nih.govresearchgate.net The presence of substituents dramatically modulates this reactivity.

In electrophilic substitution reactions, the C4 position of the pyrazole ring is generally the most susceptible to attack due to the electron-donating effect of the two nitrogen atoms, which reduces the electron density at C3 and C5. pharmaguideline.com The amino group at the C3 position in this compound is a strong activating group, further enhancing the electron density of the ring and directing electrophiles. However, the C4 position is already substituted with iodine. The iodine atom at C4 is itself a target for further reactions, such as cross-coupling reactions (e.g., Sonogashira), making it a versatile handle for molecular elaboration. researchgate.net

Regioselectivity in Substitution Reactions on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, and its reactivity towards electrophilic substitution is influenced by the nature and position of substituents on the ring. In unsubstituted pyrazole, electrophilic attack preferentially occurs at the C4 position due to its higher electron density. However, in the case of this compound, the C4 position is already occupied, meaning any further substitution must occur at the only available carbon, C5.

The regioselectivity of such a reaction is determined by the cumulative electronic effects of the substituents at the N1, C3, and C4 positions. nih.govresearchgate.net

3-Amino Group: The amino group at the C3 position is a powerful activating group. Through resonance, its lone pair of electrons increases the electron density of the pyrazole ring, particularly at the C4 and C5 positions. As C4 is blocked, this effect strongly directs incoming electrophiles to the C5 position. nih.gov

4-Iodo Group: Halogens typically exhibit a dual electronic effect. Inductively, the iodine atom is electron-withdrawing, which deactivates the ring towards electrophilic attack. However, through resonance, it can donate lone-pair electrons, which directs electrophiles to the ortho and para positions. In the context of the pyrazole ring, this corresponds to the C3 and C5 positions. Therefore, the iodo group also directs substitution to the C5 position.

N1-Ethyl Acetate (B1210297) Group: The N-acetic acid ethyl ester substituent at the N1 position is generally considered to be electron-withdrawing, which deactivates the entire pyrazole ring, making electrophilic substitution reactions more difficult to achieve compared to an N-unsubstituted or N-alkyl pyrazole.

Functional Group Interconversions on the Pyrazole Scaffold

The structure of this compound offers multiple sites for functional group interconversions, making it a versatile scaffold for the synthesis of more complex molecules. The primary reactive handles are the iodine atom at C4, the amino group at C3, and the ethyl ester on the N1-substituent.

Reactivity at the C4-Iodo Position

The carbon-iodine bond at the C4 position is a key site for modification, primarily through transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes it an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: 4-Iodopyrazoles are widely used in various palladium-catalyzed reactions. researchgate.net

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the C4 of the pyrazole and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.orgyoutube.com This method is highly efficient for introducing alkynyl moieties onto the pyrazole core. researchgate.net

Suzuki-Miyaura Coupling: This versatile reaction couples the 4-iodopyrazole (B32481) with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is widely employed to introduce aryl or vinyl substituents at the C4 position. mdpi.com

Heck Coupling: The Heck reaction involves the coupling of the 4-iodopyrazole with an alkene to form a substituted alkene, providing a method for C-C bond formation and vinylation of the pyrazole ring.

Copper-Catalyzed Coupling Reactions: In addition to palladium, copper catalysts can also be employed. For instance, a Copper(I)-catalyzed coupling reaction between 4-iodopyrazoles and various alcohols has been developed to synthesize 4-alkoxypyrazoles, demonstrating a method for C-O bond formation. mdpi.com

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Product Type |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex, Cu(I), Amine Base | C(sp²)-C(sp) | 4-Alkynylpyrazole |

| Suzuki-Miyaura Coupling | Boronic Acid/Ester | Pd(0) complex, Base | C(sp²)-C(sp²) | 4-Aryl/Vinylpyrazole |

| Heck Coupling | Alkene | Pd(0) complex, Base | C(sp²)-C(sp²) | 4-Vinylpyrazole |

| Ullmann-type Coupling | Alcohol | CuI, Ligand, Base | C(sp²)-O | 4-Alkoxypyrazole |

Reactivity of the 3-Amino Group

The 3-amino group is a versatile functional handle that can be transformed into various other groups, most notably via diazotization.

Diazotization and Azo Coupling: The primary amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. researchgate.netnih.gov This diazonium intermediate is highly reactive and can be used in subsequent reactions. For example, it can be coupled with electron-rich aromatic compounds or compounds containing active methylene (B1212753) groups (like malononitrile (B47326) or ethyl cyanoacetate) to form highly colored azo compounds. researchgate.net

Cyclization Reactions: The pyrazole diazonium salt can also undergo intramolecular or intermolecular cyclization reactions to yield fused heterocyclic systems. For instance, reaction with suitable reagents can lead to the formation of pyrazolo[5,1-c] nih.govresearchgate.netresearchgate.nettriazine derivatives.

Reactivity of the N1-Ethyl Acetate Group

The ester functionality on the N1 side chain provides another point for chemical modification.

Advanced Characterization and Spectroscopic Analysis for Structural Elucidation

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for ethyl 2-(3-amino-4-iodo-1H-pyrazol-1-yl)acetate has not been reported, analysis of related pyrazole (B372694) structures provides a strong basis for predicting its solid-state characteristics. The presence of an amino group and the pyrazole nitrogen atoms suggests a high propensity for hydrogen bonding, which would be a dominant force in the crystal packing.

In the solid state, pyrazole derivatives are known to form various supramolecular assemblies through intermolecular interactions. For instance, the crystal structure of 4-iodo-1H-pyrazole reveals the formation of catemeric chains via N-H···N hydrogen bonds. The introduction of the ethyl acetate (B1210297) and amino substituents in the target molecule would likely lead to more complex hydrogen bonding networks. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester and the pyrazole nitrogens can act as acceptors.

It is anticipated that the crystal packing of this compound would be significantly influenced by N-H···O and N-H···N hydrogen bonds. These interactions would likely link the molecules into chains or sheets.

Table 1: Predicted Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Type of Interaction |

|---|---|---|

| Amino (N-H) | Carbonyl (C=O) | Intermolecular Hydrogen Bond |

| Amino (N-H) | Pyrazole Nitrogen | Intermolecular Hydrogen Bond |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyrazole Research

NMR spectroscopy is a cornerstone technique for the structural analysis of pyrazole compounds in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment and the substitution pattern on the pyrazole ring.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet), the methylene (B1212753) protons of the acetate group (a singlet), the amino group protons (a broad singlet), and the C5-proton of the pyrazole ring (a singlet). The chemical shift of the C5-H is particularly diagnostic of the substitution at the 1, 3, and 4 positions of the pyrazole ring.

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the pyrazole ring. The chemical shift of the C4 carbon, directly attached to the iodine atom, would be significantly influenced by the halogen's electronegativity and would appear at a characteristic downfield position.

Cross-Polarization Magic-Angle Spinning (CPMAS) NMR is a powerful technique for studying the structure of solid materials. For pyrazole derivatives, ¹³C and ¹⁵N CPMAS NMR can provide valuable information about the tautomeric form present in the solid state and the nature of intermolecular interactions, such as hydrogen bonding. In cases where crystallographic data is unavailable, CPMAS NMR can help in determining the number of crystallographically independent molecules in the asymmetric unit.

In the absence of experimental spectra, computational methods, such as Density Functional Theory (DFT), are frequently employed to predict NMR chemical shifts. These predictions, when correlated with experimental data of related compounds, can provide a high degree of confidence in the structural assignment. Theoretical calculations for substituted pyrazoles have shown good agreement with experimental values, aiding in the correct assignment of isomeric structures.

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (ethyl) | ~1.2 | Triplet |

| CH₂ (ethyl) | ~4.1 | Quartet |

| CH₂ (acetate) | ~4.8 | Singlet |

| NH₂ | ~5.5 | Broad Singlet |

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (ethyl) | ~14 |

| CH₂ (ethyl) | ~62 |

| CH₂ (acetate) | ~53 |

| C4 | ~75 |

| C5 | ~135 |

| C3 | ~150 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These are particularly useful for identifying functional groups and studying intermolecular interactions.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amino group (typically in the 3300-3500 cm⁻¹ region), the C=O stretching of the ester group (around 1730-1750 cm⁻¹), and the C=N and C=C stretching vibrations of the pyrazole ring (in the 1400-1600 cm⁻¹ region). The C-I stretching vibration would appear at lower frequencies, typically below 600 cm⁻¹.

In the solid state and in concentrated solutions, pyrazoles can form self-aggregates through hydrogen bonding. These interactions can be observed in the IR spectrum as a broadening and shifting of the N-H stretching bands to lower frequencies. The study of these vibrational modes can provide insights into the nature and strength of the hydrogen bonds. Proton transfer phenomena, which can occur in pyrazole systems, can also be investigated using vibrational spectroscopy by monitoring changes in the vibrational frequencies associated with the groups involved in the transfer.

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Patterns

Mass spectrometry serves as a critical analytical technique for the structural elucidation of "this compound". This method provides valuable information regarding the compound's molecular weight, elemental composition, and structural features through the analysis of its fragmentation patterns and isotopic signatures.

Fragmentation Pathway Analysis

While specific experimental mass spectra for "this compound" are not widely available in the reviewed literature, a theoretical fragmentation pathway can be postulated based on the known fragmentation behaviors of pyrazoles, iodo-substituted aromatic compounds, and ethyl esters. The fragmentation of the molecular ion (M+) is expected to proceed through several key pathways initiated by the ionization process.

The primary fragmentation routes would likely involve the cleavage of the ester group, the loss of the iodine atom, and the rupture of the pyrazole ring. The ethyl acetate side chain can undergo characteristic fragmentations, such as the loss of an ethoxy radical (•OCH2CH3) to form an acylium ion, or a McLafferty rearrangement if structurally feasible, although less likely for this specific compound.

Cleavage of the carbon-iodine bond is a significant fragmentation pathway due to the relative weakness of this bond. This would result in a prominent peak corresponding to the loss of an iodine radical (•I). Further fragmentation of the pyrazole ring itself can occur, often involving the loss of small neutral molecules like HCN or N2, which is a characteristic fragmentation pattern for many nitrogen-containing heterocyclic compounds. docbrown.info

A plausible fragmentation pathway is outlined below:

Loss of the Ethyl Group: The initial fragmentation may involve the loss of the ethyl radical (•CH2CH3) from the ester moiety, leading to the formation of a cation.

Loss of the Ethoxy Group: Alternatively, cleavage of the C-O bond in the ester can result in the loss of an ethoxy radical (•OCH2CH3).

Decarboxylation: Subsequent loss of carbon dioxide (CO2) from the ester fragment is a common fragmentation pathway.

Cleavage of the Iodine Atom: The C-I bond is susceptible to cleavage, leading to the loss of an iodine atom, which would be a significant fragmentation event.

Pyrazole Ring Fragmentation: The pyrazole ring can undergo cleavage, potentially losing molecules such as HCN or N2, leading to various smaller fragment ions.

A summary of potential major fragments and their corresponding mass-to-charge ratios (m/z) is presented in the following interactive table.

| Fragment Ion | Postulated Structure | m/z (approximate) |

| [M]+ | C7H9IN4O2 | 324 |

| [M - C2H5]+ | 295 | |

| [M - OC2H5]+ | 279 | |

| [M - COOC2H5]+ | 237 | |

| [M - I]+ | 197 |

Note: The m/z values are calculated based on the most abundant isotopes.

Isotopic Patterns

The isotopic pattern observed in the mass spectrum of "this compound" is primarily influenced by the presence of the iodine atom. Natural iodine is monoisotopic, consisting of 100% 127I. docbrown.infowebelements.comorgchemboulder.com This simplifies the isotopic pattern for fragments containing iodine, as there will be no M+2 peak characteristic of compounds containing chlorine or bromine.

The molecular ion peak (M+) will be a single, distinct peak. The presence of carbon-13 (13C), with a natural abundance of approximately 1.1%, will result in a small M+1 peak. The intensity of the M+1 peak can be estimated based on the number of carbon atoms in the molecule. For "this compound" (C7H9IN4O2), the theoretical intensity of the M+1 peak would be approximately 7.7% of the M+ peak intensity (7 carbons x 1.1%).

The isotopic distribution for the molecular ion is summarized in the table below.

| Isotope Peak | Relative Abundance (%) |

| M+ | 100 |

| M+1 | ~7.7 |

| M+2 | Negligible |

This predictable isotopic pattern, particularly the distinct single peak for iodine-containing fragments, is a key feature in identifying the presence of iodine within the molecule during mass spectral analysis.

Theoretical and Computational Chemistry of Ethyl 2 3 Amino 4 Iodo 1h Pyrazol 1 Yl Acetate and Pyrazole Analogs

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, offering insights into molecular structure and reactivity. malayajournal.org For pyrazole (B372694) derivatives, DFT has become an indispensable tool for exploring electronic structure, conformational possibilities, and reaction mechanisms. eurasianjournals.com Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are commonly used to model these systems, providing a balance between computational cost and accuracy. nih.gov These calculations allow for the determination of various molecular properties that are often difficult or impossible to measure experimentally. nih.gov

The electronic character of pyrazole analogs is largely defined by the distribution of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and localization of these orbitals are key to understanding the molecule's reactivity and electronic transitions. nih.gov

In a typical substituted pyrazole, the HOMO is often localized on the π-electron-rich aromatic system, particularly around the nitrogen atoms, which act as nucleophilic centers. nih.gov Conversely, the LUMO is generally distributed across the pyrazole ring and its substituents, indicating regions susceptible to nucleophilic attack. nih.gov For ethyl 2-(3-amino-4-iodo-1H-pyrazol-1-yl)acetate, the amino group (-NH2) is expected to be a strong electron-donating group, raising the energy of the HOMO and increasing the molecule's nucleophilicity. The iodo and ethyl acetate (B1210297) substituents will also influence the orbital energies and their spatial distribution.

Mulliken and Natural Bond Orbital (NBO) analyses are used to calculate the charge distribution on each atom, revealing the molecule's electrostatic potential. researchgate.net In pyrazole systems, the nitrogen atoms typically carry a negative charge, while the attached hydrogen and carbon atoms are positively charged. derpharmachemica.com This charge separation creates a significant dipole moment and influences how the molecule interacts with other polar molecules and its own aggregation.

| Property | Description | Significance for Pyrazole Analogs |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Its energy level is related to the ionization potential. In pyrazoles, it is often localized on the π-system and nitrogen lone pairs. nih.gov |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Its energy level is related to the electron affinity. In pyrazoles, it is typically distributed over the ring and electron-withdrawing groups. nih.gov |

| Charge Distribution | The net electric charge on each atom in the molecule. | Determines the molecular electrostatic potential, dipole moment, and sites for electrophilic or nucleophilic attack. Nitrogen atoms in pyrazoles are typically regions of negative charge. derpharmachemica.com |

| Molecular Orbitals | Mathematical functions describing the location and wave-like behavior of an electron in a molecule. | Their shape and energy levels are fundamental to understanding chemical bonding, reactivity, and electronic spectra. rsc.org |

Energetic analysis provides quantitative data on the stability and reactivity of a molecule. The HOMO-LUMO energy gap (ΔE) is a crucial parameter, indicating the electronic stability of the molecule. nih.gov A large gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For pyrazole derivatives, this gap can be tuned by altering the substituents on the ring. researchgate.net

Ionization Potential (IP) and Electron Affinity (EA) can be estimated from the energies of the HOMO and LUMO orbitals, respectively, via Koopmans' theorem. malayajournal.org IP is the energy required to remove an electron, while EA is the energy released when an electron is added. These values are critical for understanding charge transfer processes. researchgate.net

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. wikipedia.org DFT calculations can predict the BDE for various bonds within a molecule, such as C-I, N-H, or C-N bonds in this compound. nih.gov The C-I bond is expected to be the weakest bond, making it a potential site for chemical modification. The strength of the N-H bond in the amino group is important for understanding its role in hydrogen bonding.

| Parameter | Typical Calculated Values for Pyrazole Analogs (eV) | Method/Basis Set | Reference |

| HOMO Energy | -5.907 | DFT/B3LYP/6-31G(d) | nih.gov |

| LUMO Energy | -1.449 | DFT/B3LYP/6-31G(d) | nih.gov |

| Energy Gap (ΔE) | 4.458 | DFT/B3LYP/6-31G(d) | nih.gov |

| Ionization Potential (I) | ~6-8 | Various DFT | nih.govresearchgate.net |

| Electron Affinity (A) | ~1-2 | Various DFT | researchgate.net |

Note: Values are highly dependent on the specific substituents and the level of theory used.

Substituted pyrazoles, particularly those with flexible side chains like the ethyl acetate group in this compound, can exist in multiple conformations. Conformational analysis, often performed by scanning the potential energy surface through rotation of dihedral angles, helps identify the most stable (lowest energy) conformers. wu.ac.th

Molecular dynamics (MD) simulations provide further insight into the dynamic behavior of these molecules over time. nih.gov By simulating the movement of atoms and bonds at a given temperature, MD can explore the conformational space, study the stability of specific conformers, and analyze interactions with solvent molecules or biological targets. nih.govresearchgate.net For pyrazole derivatives, MD simulations have been used to understand their binding modes within enzyme active sites and to assess the stability of protein-ligand complexes. nih.govnih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are key metrics from MD simulations that describe the stability and flexibility of the molecule, respectively. researchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the calculated molecular structure and experimental observations. jocpr.com

NMR Spectra: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei are routinely performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These calculations, when performed on optimized geometries, can accurately predict the chemical shifts. Comparing simulated spectra with experimental data helps confirm the molecular structure and assign specific signals to the correct atoms. jocpr.comresearchgate.net For pyrazole derivatives, theoretical NMR investigations have been used to relate chemical shifts to the molecular structure and study dynamic processes. researchgate.net

UV-VIS Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Visible absorption spectra. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max). researchgate.netnih.gov The calculated spectra can be compared with experimental results to understand the nature of the electronic transitions, which are typically π→π* transitions within the pyrazole ring and its conjugated substituents. rsc.org For pyrazole azo dyes, simulated spectra have been successfully used to interpret the experimental absorption maxima. nih.gov

| Spectroscopic Technique | Computational Method | Information Obtained | Relevance to Pyrazole Analogs |

| NMR (¹H, ¹³C) | GIAO, DFT | Chemical shifts (δ), coupling constants | Structure verification, assignment of signals, study of tautomerism and dynamic exchange. nih.govresearchgate.net |

| UV-VIS | TD-DFT, CIS, ZINDO | Absorption maxima (λ_max), oscillator strengths, nature of electronic transitions | Understanding electronic structure, confirming conjugation effects, interpreting color of dyes. researchgate.netnih.gov |

Theoretical Studies on Intermolecular Interactions and Aggregation Phenomena

The way molecules interact with each other in the solid state or in solution determines their physical properties, such as melting point, solubility, and crystal packing. imedpub.comimedpub.com Theoretical studies are crucial for quantifying the strength and nature of these intermolecular interactions. imedpub.com

For pyrazole derivatives, hydrogen bonding is a dominant interaction. The pyrazole ring contains both a hydrogen bond donor (the N-H group) and acceptors (the pyridine-like nitrogen atoms). imedpub.com The amino group in this compound provides an additional strong hydrogen bond donor site. Computational studies can model these hydrogen bonds, calculating their geometry and interaction energies. semanticscholar.org

Other significant interactions include:

π-π stacking: The interaction between the aromatic pyrazole rings.

Halogen bonding: The interaction involving the iodine atom.

van der Waals forces: Weaker, non-specific interactions.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular contacts in a crystal structure. tandfonline.com By mapping properties like electrostatic potential onto this surface, it is possible to identify the key interactions responsible for the crystal packing. imedpub.com Energy framework calculations can further decompose the total interaction energy into electrostatic, polarization, dispersion, and repulsion components, providing a detailed understanding of the forces holding the crystal together. imedpub.com

Hydrogen Bonding Networks and Proton Transfer Processes in Pyrazole Systems

The unique structural arrangement of the pyrazole ring, featuring two adjacent nitrogen atoms—one acidic (pyrrole-like) and one basic (pyridine-like)—makes it a versatile component for forming extensive hydrogen-bonding networks. nih.govcsic.es This dual functionality allows pyrazole derivatives to act as both hydrogen bond donors and acceptors, leading to the formation of diverse supramolecular assemblies such as cyclic dimers, trimers, and linear chain-like structures known as catemers. nih.govcsic.es The specific aggregation pattern is highly dependent on the nature and position of substituents on the pyrazole ring, as well as the physical state (solid, solution, or gas phase). nih.gov For instance, in the solid state, 3,5-dimethyl-4-(4-aminophenyl)-1H-pyrazole has been observed to form a 2D hydrogen-bonded network, while the nitro-substituted analog forms polymeric catemers. csic.es The presence of an amino group, as in this compound, introduces additional sites for hydrogen bonding, potentially leading to complex intermolecular interactions. csic.es

Proton transfer is a fundamental process in pyrazole systems, intrinsically linked to the hydrogen-bonding capabilities of the ring. Annular tautomerism, the migration of a proton between the two nitrogen atoms, is a key characteristic. nih.gov Theoretical studies, primarily using Density Functional Theory (DFT) and Møller–Plesset (MP2) perturbation theory, have been instrumental in elucidating the mechanisms and energetics of these transfer processes. nih.gov

Intramolecular proton transfer in N-unsubstituted pyrazoles is a high-energy process, with calculated activation energies in the range of 47.8–55.5 kcal/mol. nih.gov Intermolecular proton transfer, however, can occur through several lower-energy pathways:

Double Proton Transfer: This occurs within a cyclic dimer of pyrazole molecules. The synchronous exchange of two protons has a significantly lower activation energy barrier.

Solvent-Assisted Transfer: Molecules like water or ammonia (B1221849) can act as a bridge, facilitating proton transfer between pyrazole molecules or within a pyrazole-solvent complex. nih.gov Computational studies have shown that water molecules can effectively lower the energy barriers for tautomerization by forming stabilizing hydrogen bonds. nih.gov

The electronic nature of substituents on the pyrazole ring significantly influences both hydrogen bond strength and the energetics of proton transfer. nih.gov For 3-substituted pyrazoles, electron-donating groups tend to favor intramolecular proton migration and stabilize dimeric structures through stronger hydrogen bonds. nih.gov Conversely, electron-withdrawing groups have been shown to favor the self-association of 5-substituted tautomers. nih.gov

| Transfer Mechanism | Computational Level | Activation Energy Range (kcal/mol) |

|---|---|---|

| Single Proton Transfer (Interconversion) | B3LYP | 45.7–51.59 |

| Single Proton Transfer (Interconversion) | MP2 | 49.4–53.96 |

| Double Proton Transfer (Dimer) | Not Specified | 17.02–19.36 |

| Water-Assisted Transfer | MP2/6-311++G(d,p) | 26.62–31.78 |

| Ammonia-Assisted Transfer | MP2/6-311++G(d,p) | 17.25–22.46 |

Structure-Property Relationships (Theoretical Basis)

Computational chemistry provides a powerful theoretical framework for establishing relationships between the molecular structure of pyrazole analogs and their macroscopic properties. researchgate.net By calculating various molecular descriptors, it is possible to understand and predict chemical behavior, reactivity, and potential biological activity. researchgate.net For this compound, its properties are dictated by the interplay of the pyrazole core and its specific substituents: the electron-donating amino group at C3, the bulky, electron-withdrawing iodine atom at C4, and the ethyl acetate group at N1.

Theoretical models, particularly DFT, are used to optimize molecular geometries, calculate electronic structures, and derive properties such as dipole moments, polarizability, and thermodynamic stability. doaj.orgnih.gov These calculated parameters form the basis of Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR), which correlate molecular structure with biological activity or physical properties, respectively. This in silico approach is crucial in modern drug design and materials science for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. researchgate.netnih.gov

Correlation of Electronic Structure with Chemical Reactivity

The chemical reactivity of a molecule is fundamentally governed by its electronic structure. orientjchem.org Computational methods allow for the detailed analysis of electron distribution and orbital energies, providing key insights into where and how a molecule is likely to react.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity theory. The HOMO is the region of the molecule most likely to donate electrons in a reaction with an electrophile, while the LUMO is the region most likely to accept electrons from a nucleophile. The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are critical reactivity descriptors. doaj.org

A low HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. mdpi.com

A high HOMO-LUMO gap implies greater stability and lower reactivity. nih.gov

For pyrazole systems, the distribution of HOMO and LUMO densities across the ring and its substituents determines the sites for electrophilic and nucleophilic attack. For instance, the pyridine-like nitrogen at position 2 is typically a nucleophilic site due to its lone pair of electrons, making it reactive towards electrophiles. orientjchem.org

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the surface of a molecule. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding, and for identifying sites susceptible to electrophilic or nucleophilic attack. mdpi.com For a molecule like this compound, the MEP would highlight the negative potential around the amino group and the pyridine-like nitrogen, and the positive potential near the hydrogen atoms of the amino group.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.55 |

| LUMO Energy | -1.71 |

| HOMO-LUMO Energy Gap (ΔE) | 4.84 |

Data adapted from computational studies on a related pyrazole derivative. nih.gov

Modulating Theoretical Properties through Substituent Effects (in silico investigations)

In silico investigations are crucial for systematically studying how different substituents modify the properties of the pyrazole core. nih.gov By computationally altering functional groups at various positions on the ring, researchers can predict the impact on electronic structure, reactivity, and other properties without synthesizing each compound. nih.gov This approach allows for the rational design of molecules with desired characteristics.

The electronic character of a substituent—whether it is an electron-donating group (EDG) or an electron-withdrawing group (EWG)—is of primary importance. mdpi.comrsc.org

Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or alkyl (-CH₃) increase the electron density of the pyrazole ring. nih.gov Theoretical calculations show that EDGs at the C3 position can increase the basicity of the pyrazole ring and lower the energy required for proton transfer. nih.gov This increased electron density generally enhances reactivity towards electrophiles.

The position of the substituent is also critical. Computational studies have shown that the pyrazole ring's ability to donate electrons is most pronounced from the 4-position. bohrium.com In this compound, the interplay between the C3-amino (EDG) and C4-iodo (EWG) groups creates a complex electronic environment that dictates its specific chemical behavior. Theoretical models can dissect these competing effects to provide a nuanced understanding of the molecule's properties. nih.govrsc.org

| Substituent Type | Example Groups | Predicted Effects on Pyrazole Ring |

|---|---|---|

| Electron-Donating (EDG) | -NH₂, -OH, -CH₃ | Increases electron density; Enhances basicity; Lowers proton transfer energy barrier; Activates ring towards electrophilic attack. nih.gov |

| Electron-Withdrawing (EWG) | -NO₂, -CN, Halogens (-I, -Cl) | Decreases electron density; Increases acidity of N-H proton; May stabilize certain tautomers or hydrogen-bond formations; Activates ring towards nucleophilic attack. nih.govrsc.org |

Future Research Directions and Unexplored Avenues for Ethyl 2 3 Amino 4 Iodo 1h Pyrazol 1 Yl Acetate

Development of Novel and Sustainable Synthetic Methodologies for Substituted Pyrazoles

The synthesis of pyrazoles has evolved from classical condensation reactions to modern, more efficient methods. researchgate.net However, the preparation of polysubstituted pyrazoles like ethyl 2-(3-amino-4-iodo-1H-pyrazol-1-yl)acetate often requires multi-step sequences that can be inefficient. Future research should focus on developing novel, sustainable, and atom-economical synthetic strategies.

Key areas for exploration include:

One-Pot, Multi-Component Reactions (MCRs): Designing MCRs that can construct the substituted pyrazole (B372694) core in a single step from simple, readily available starting materials would significantly improve efficiency. mdpi.com Such strategies reduce waste, time, and resource consumption compared to traditional methods. mdpi.com

Green Chemistry Approaches: The use of environmentally benign solvents, such as deep eutectic solvents or even solvent-less "grinding" techniques, presents a promising avenue for sustainable synthesis. mdpi.com Microwave-assisted and ultrasound-assisted syntheses have also been shown to accelerate reaction times and improve yields for pyrazole derivatives, representing another key area for development. nih.govrsc.org

Advanced Catalytic Systems: Exploring novel catalysts, including metal-based and organocatalysts, could lead to more selective and efficient pyrazole ring formation. researchgate.net For instance, copper-catalyzed domino reactions have been effectively used for preparing certain pyrazoles and could be adapted for this specific substitution pattern. mdpi.com

| Methodology | Key Advantages | Potential for Sustainability | Relevant Research Focus |

|---|---|---|---|

| Classical Paal-Knorr Synthesis | Well-established, versatile | Moderate (often requires harsh conditions) | Improving regioselectivity with unsymmetrical diketones. nih.gov |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields | High (energy efficient) | Optimization for complex, multi-substituted pyrazoles. nih.govrsc.org |

| One-Pot Multi-Component Reactions | High atom economy, reduced waste, operational simplicity | Very High | Designing novel cascades for specific substitution patterns. mdpi.com |

| Catalytic Methods (e.g., Cu-catalyzed) | High efficiency and selectivity | High (reduces by-products) | Development of new catalysts for broader substrate scope. researchgate.netmdpi.com |

| Solvent-Free / Grinding Methods | Eliminates solvent waste, simple procedure | Excellent | Application to a wider range of pyrazole precursors. mdpi.com |

Advanced Mechanistic Insights into Complex Pyrazole Formation and Transformation Reactions

A deeper understanding of the reaction mechanisms governing the formation and functionalization of pyrazoles is crucial for optimizing existing synthetic routes and designing new ones. For a molecule like this compound, several mechanistic questions remain.

Future research should target:

Kinetics and Substituent Effects: Detailed kinetic studies on the cyclization reactions forming the pyrazole ring can elucidate the role of each substituent. researchgate.net Understanding how the precursors to the amino and iodo groups influence the rate and regioselectivity of ring formation is essential for process optimization.

Metal-Mediated Pathways: Recent studies have explored unique mechanisms like oxidation-induced N-N bond formation using titanium complexes to form pyrazoles. rsc.orgnih.govumn.edu Investigating such unconventional, metal-mediated pathways could open new synthetic possibilities. These studies reveal that factors like the choice of oxidant and the coordination of the metal are critical for reactivity. rsc.orgnih.gov

Transformation Reactions: The iodine atom at the C4 position is a synthetic handle ripe for exploitation. Mechanistic investigations into cross-coupling reactions (e.g., Sonogashira, Suzuki, Buchwald-Hartwig) at this position would be highly valuable. Understanding the interplay between the adjacent amino group and the N1-acetate substituent on the catalytic cycle is a key unexplored area.

Integration of Cutting-Edge Computational Techniques for Predictive Pyrazole Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules. eurasianjournals.com Applying these techniques to this compound can accelerate research and guide experimental work.

Promising avenues include:

Quantum Mechanical Calculations: Density Functional Theory (DFT) can provide detailed insights into the electronic structure, reactivity, and spectral properties of the molecule. eurasianjournals.comresearchgate.net DFT can be used to predict the most likely sites for electrophilic or nucleophilic attack, rationalize reaction outcomes, and calculate the energies of reaction intermediates and transition states to elucidate mechanistic pathways. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational landscape of the molecule and its interactions with other molecules or materials. eurasianjournals.com This is particularly relevant for understanding its potential role as a ligand in catalysis or its self-assembly properties in materials science.

Machine Learning (ML) and AI: Future directions in computational chemistry point towards the integration of machine learning. eurasianjournals.com ML models could be trained on existing data for pyrazole synthesis to predict reaction outcomes, suggest optimal reaction conditions, or even propose novel synthetic routes for target molecules like this one. eurasianjournals.com

| Computational Technique | Specific Application | Potential Insight for the Target Compound |

|---|---|---|

| Density Functional Theory (DFT) | Calculating electronic structure, reaction energies, NMR/IR spectra. eurasianjournals.comresearchgate.net | Predicting reactivity at C4-iodo and N-H sites; understanding substituent electronic effects. |

| Molecular Docking | Predicting binding modes to biological targets. eurasianjournals.com | (Beyond current scope, but a primary application in drug discovery). |

| Molecular Dynamics (MD) | Simulating molecular motion and conformational changes over time. eurasianjournals.com | Assessing flexibility of the ethyl acetate (B1210297) side chain; simulating interactions in a catalytic pocket or material matrix. |

| Machine Learning (ML) | Predicting reaction outcomes, optimizing synthesis, discovering new structures. eurasianjournals.com | Proposing efficient synthetic routes; predicting novel, non-traditional applications. |

Exploration of New Non-Traditional Applications in Materials Science or Catalysis

While pyrazoles are primarily known for their pharmacological activities, their unique structural and electronic properties make them attractive candidates for non-traditional applications. mdpi.comrsc.org The specific functionalities of this compound offer several unexplored opportunities.

Future research could focus on:

Coordination Chemistry and Catalysis: The pyrazole ring, particularly with its adjacent amino group and N1-substituent, can act as a multidentate ligand for metal ions. Protic (N-unsubstituted) pyrazoles have been used in catalysis, where the N-H group plays a key role in metal-ligand cooperation. mdpi.com The N1-acetate group in the target molecule could coordinate with a metal center, creating novel pincer-type ligands. The resulting metal complexes could be investigated for catalytic activity in various organic transformations.

Energetic Materials: Nitrated pyrazoles are known for their high heat of formation and thermal stability, making them of interest in the field of energetic materials. mdpi.com While the target compound is not nitrated, it could serve as a precursor. Research into the synthesis of high-nitrogen energetic materials derived from this amino-pyrazole scaffold could be a fruitful avenue. Ketone-based pyrazole derivatives have also been explored as heat-resistant explosives. acs.org

Organic Electronics and Dyes: The conjugated pyrazole ring system is a chromophore. By extending the conjugation through reactions at the iodo- and amino- positions, it may be possible to develop novel dyes or materials for organic electronics. The electron-donating amino group and the potential for creating extended π-systems make this an intriguing possibility.

Q & A

Q. How can researchers optimize the synthesis of ethyl 2-(3-amino-4-iodo-1H-pyrazol-1-yl)acetate to improve yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters such as solvent polarity, base strength, and temperature. For pyrazole derivatives, dichloromethane (DCM) or dimethylformamide (DMF) are common solvents, while triethylamine (TEA) is often used as a base to neutralize byproducts like HCl . Design of Experiments (DOE) methodologies, such as factorial designs, can identify critical factors (e.g., molar ratios, reaction time) and minimize trial-and-error approaches . Monitoring reaction progress via TLC or HPLC ensures intermediate stability and guides quenching conditions.

Q. What analytical techniques are most reliable for characterizing the structure and purity of this compound?

Methodological Answer: A multi-technique approach is essential:

- X-ray crystallography (using SHELXL for refinement ) confirms absolute configuration and hydrogen-bonding networks.

- NMR spectroscopy (¹H, ¹³C, DEPT) resolves substituent positions on the pyrazole ring, with DMSO-d₆ as a solvent to enhance amino group signal clarity.

- High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature).

- HPLC-PDA with C18 columns assesses purity (>95% recommended for biological assays) .

Q. How does the solubility and stability of this compound influence experimental design?

Methodological Answer: The ester group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone), while the iodopyrazole moiety may confer light sensitivity. Stability studies under varying pH (e.g., 4–9) and temperature (−20°C to 25°C) are critical. Use argon/vacuum sealing for long-term storage to prevent hydrolysis of the acetate group. Pre-experiment solubility screening in buffers (PBS, Tris-HCl) ensures compatibility with biological assays .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for synthesizing iodinated pyrazole derivatives like this compound?

Methodological Answer: Quantum mechanical calculations (DFT, MP2) model transition states and intermediates for iodination steps. Tools like Gaussian or ORCA can predict regioselectivity in pyrazole iodination (e.g., preference for position 4 due to electron-donating amino groups) . Machine learning pipelines, such as those developed by ICReDD, integrate experimental data to refine reaction condition predictions (e.g., optimal iodine equivalents, catalyst loading) .

Q. What mechanistic insights explain contradictions in reported yields for similar pyrazole-acetate derivatives?

Methodological Answer: Discrepancies often arise from competing pathways (e.g., N- vs. O-alkylation) or side reactions during iodination. Kinetic studies (e.g., in situ IR monitoring) can identify rate-determining steps, while isotopic labeling (¹³C, ¹⁵N) traces intermediate formation. For example, over-iodination may occur if reaction times exceed 12 hours, necessitating strict stoichiometric control .

Q. How does polymorphism affect the crystallographic data interpretation of this compound?

Methodological Answer: Polymorph screening via solvent-drop grinding or temperature-gradient crystallization identifies distinct crystal forms. SHELXL’s TWIN/BASF commands resolve twinning issues common in iodinated compounds . Pairing XRD with solid-state NMR or Raman spectroscopy distinguishes conformational vs. packing-driven polymorphism, which impacts bioavailability in drug-discovery contexts .

Q. What in vitro assays are suitable for probing the biological activity of this compound?

Methodological Answer:

- Enzyme inhibition assays : Test against kinases or phosphatases using fluorescence-based substrates (e.g., ADP-Glo™ for ATPase activity).

- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- ROS generation : Flow cytometry with DCFH-DA dye to assess oxidative stress linked to iodine’s redox activity . Always include a structure-activity relationship (SAR) study by synthesizing analogs (e.g., replacing iodine with bromine) .

Q. How can researchers resolve contradictions between computational predictions and experimental data in reaction optimization?

Methodological Answer: Apply Bayesian optimization to iteratively refine computational models using experimental feedback. For example, if DFT predicts a lower-energy transition state but experimental yields are poor, check for solvent effects (implicit vs. explicit solvation models) or unaccounted steric hindrance . Cross-validate with advanced sampling methods (metadynamics) or microkinetic modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.